molecular formula C6H11NO B1359316 3-Vinylmorpholine CAS No. 148860-48-4

3-Vinylmorpholine

Cat. No.: B1359316
CAS No.: 148860-48-4
M. Wt: 113.16 g/mol
InChI Key: QEXXWAFEPQBSML-UHFFFAOYSA-N
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Description

3-Vinylmorpholine is an organic compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a vinyl group attached to the nitrogen atom of the morpholine ring. This compound is of significant interest due to its versatile applications in various fields, including polymer chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinylmorpholine typically involves the vinylation of morpholine. One common method is the catalytic vinylation of morpholine with acetylene. This reaction is often carried out in the presence of a high-basicity system such as potassium hydroxide in dimethyl sulfoxide. The reaction conditions include atmospheric pressure and moderate temperatures to ensure optimal yield .

Industrial Production Methods: In industrial settings, the preparation of this compound can be scaled up using heterogeneous catalytic systems. For instance, nanostructured potassium hydroxide activated coal catalysts have been shown to be effective in promoting the vinylation process. This method not only enhances the efficiency of the reaction but also allows for better control over the product’s purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Vinylmorpholine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The compound can be reduced to form ethylmorpholine derivatives.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted morpholine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Epoxides, aldehydes.

    Reduction: Ethylmorpholine derivatives.

    Substitution: Substituted morpholine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-Vinylmorpholine involves its interaction with various molecular targets. The vinyl group allows the compound to participate in a range of chemical reactions, enabling it to modify biological molecules and pathways. For instance, it can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This property is particularly useful in the development of pharmaceuticals and other biologically active compounds .

Comparison with Similar Compounds

  • 2-Phenylmorpholine
  • 3-Methylmorpholine
  • 4-Ethylmorpholine

Comparison: 3-Vinylmorpholine is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other morpholine derivatives. While compounds like 2-Phenylmorpholine and 3-Methylmorpholine are primarily used for their structural properties, this compound’s vinyl group allows for a broader range of chemical modifications and applications .

Properties

IUPAC Name

3-ethenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6-5-8-4-3-7-6/h2,6-7H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXXWAFEPQBSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631268
Record name 3-Ethenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148860-48-4
Record name 3-Ethenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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